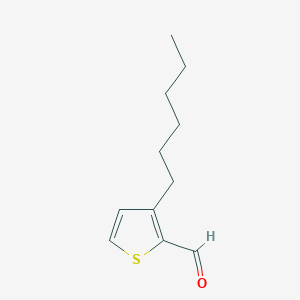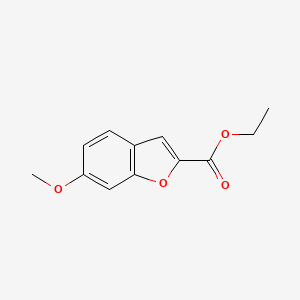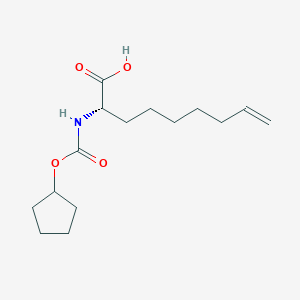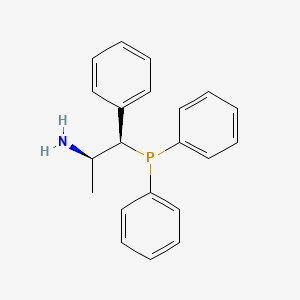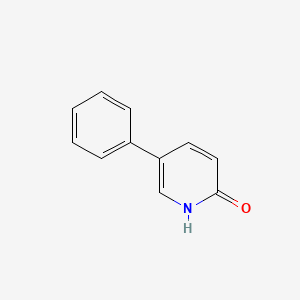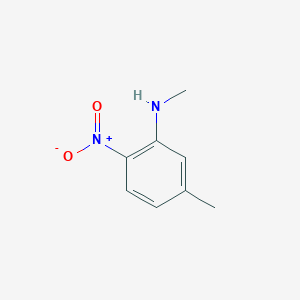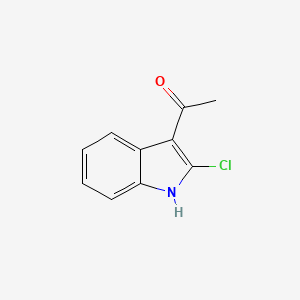
1-(2-chloro-1H-indol-3-yl)ethanone
Übersicht
Beschreibung
1-(2-Chloro-1H-indol-3-yl)ethanone (also known as 1-chloroindole-3-ethanone) is a synthetic organic compound that has a wide variety of applications in the scientific research field. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic and electrophilic substitution reactions. This compound has also been used in the synthesis of a number of biologically active compounds, such as indolizidine alkaloids and quinolizidine alkaloids, as well as in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Pharmacology
1-(2-Chloro-1H-indol-3-yl)ethanone: is a valuable compound in pharmacology due to its indole core, a prevalent structure in many pharmacologically active molecules. It serves as a precursor in synthesizing various drugs with potential antibacterial, antifungal, and antitubercular properties . Its derivatives are being explored for their efficacy against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis .
Material Science
In material science, this compound’s derivatives are used to create novel materials with specific biological activities. These materials can be tailored for antimicrobial coatings or integrated into sensors that detect biological substances .
Biochemistry
Biochemically, “1-(2-chloro-1H-indol-3-yl)ethanone” is involved in the study of enzyme interactions and inhibition. It’s used to understand the biochemical pathways of microbial resistance and to design inhibitors that can block critical enzymes in pathogenic organisms .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of new therapeutic agents. Its indole ring is a key feature in many drugs, and modifications to this core structure can lead to the development of new medications with improved efficacy and reduced side effects .
Organic Synthesis
“1-(2-chloro-1H-indol-3-yl)ethanone” plays a crucial role in organic synthesis as an intermediate. It’s used to construct complex organic molecules, including natural products and potential pharmaceuticals. Its reactivity allows for various chemical transformations, making it a versatile building block .
Analytical Chemistry
In analytical chemistry, derivatives of “1-(2-chloro-1H-indol-3-yl)ethanone” are used as standards and reagents. They help in the development of analytical methods for detecting and quantifying biological and chemical substances .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-(2-chloro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUCXVVONVJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448778 | |
| Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65287-74-3 | |
| Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

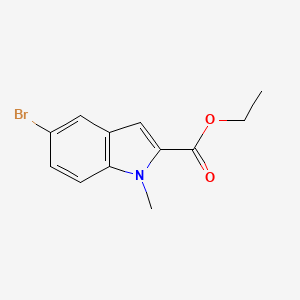
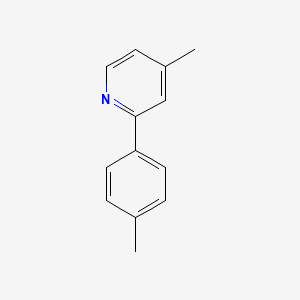

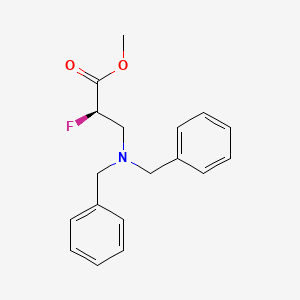
![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)

